molecular formula C15H12N4O4S B12052391 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

Cat. No.: B12052391
M. Wt: 344.3 g/mol
InChI Key: KXVXELNJBWKFTM-LZYBPNLTSA-N
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Description

2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid is a complex organic compound that features a furan ring, a triazole ring, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the furan and triazole intermediates. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The triazole ring can be formed via the Huisgen cycloaddition reaction between azides and alkynes . The final step involves the coupling of the furan and triazole intermediates with phenoxyacetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The furan and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The phenoxyacetic acid moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

2-[2-[(E)-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid

InChI

InChI=1S/C15H12N4O4S/c20-13(21)9-23-11-5-2-1-4-10(11)8-16-19-14(17-18-15(19)24)12-6-3-7-22-12/h1-8H,9H2,(H,18,24)(H,20,21)/b16-8+

InChI Key

KXVXELNJBWKFTM-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)OCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)OCC(=O)O

Origin of Product

United States

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